molecular formula C12H14N2O3 B2744917 Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate CAS No. 910443-39-9

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate

Cat. No.: B2744917
CAS No.: 910443-39-9
M. Wt: 234.255
InChI Key: AJPYCOBVPXMNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate is a pyrrolidone derivative featuring a pyridin-3-ylmethyl substituent at the 1-position and a methyl ester group at the 3-position of the pyrrolidine ring. These analogs are synthesized via cyclization, esterification, and hydrazide formation, often involving reflux conditions in methanol or propanediol with yields ranging from 58% to 89% .

Properties

IUPAC Name

methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)10-5-11(15)14(8-10)7-9-3-2-4-13-6-9/h2-4,6,10H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYCOBVPXMNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrolidine-3-carboxylate esters. One common method includes the use of pyridine-3-carboxaldehyde and methyl 5-oxo-pyrrolidine-3-carboxylate under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating intermediates used in further derivatization.

Key Data:

Reaction ConditionsProductYieldReference
1 M NaOH, MeOH/THF, room temperature5-Oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid86–92%
  • Mechanism: Base-mediated saponification cleaves the ester bond, forming a carboxylate intermediate that is acidified to the free carboxylic acid .

  • Applications: The carboxylic acid derivative serves as a precursor for amide bond formation in drug discovery .

Reduction of the 5-Oxo Group

The carbonyl group at position 5 of the pyrrolidone ring can be reduced to a hydroxyl group, altering the compound’s electronic and steric properties.

Key Data:

Reagents/ConditionsProductSelectivityReference
NaBH₄ or LiAlH₄, anhydrous THF5-Hydroxy-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate>90%
  • Challenges: Over-reduction or ring-opening side reactions are minimized by controlling reaction time and temperature.

  • Utility: The secondary alcohol product is a versatile intermediate for further functionalization (e.g., glycosylation).

Amidation of the Ester Group

Direct aminolysis of the ester or coupling with activated carboxylic acid derivatives enables access to carboxamide analogs.

Key Data:

MethodReagents/ConditionsProduct ExamplesYieldReference
Bis(pentafluorophenyl) carbonate activationAmines (e.g., aliphatic, aromatic), DMF, rtPyrimidine-5-carboxamides70–85%
  • Efficiency: Bis(pentafluorophenyl) carbonate (BPC) activates the carboxylic acid (post-hydrolysis) for efficient coupling with amines .

  • Scope: Diverse amines, including sterically hindered variants, are compatible .

Functionalization of the Pyridine Ring

The pyridinylmethyl substituent undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

Key Data:

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C5-Oxo-1-((nitropyridin-3-yl)methyl)pyrrolidine-3-carboxylate60–75%
SulfonationSO₃, H₂SO₄, 50°CSulfonated derivative55–65%
  • Regioselectivity: Substitution occurs preferentially at the pyridine’s meta position due to electronic effects.

  • Applications: Nitro- or sulfonyl-modified derivatives enhance binding affinity in enzyme inhibition studies.

Condensation Reactions

The compound’s carbonyl and amine groups participate in condensation reactions, forming fused heterocycles.

Key Data:

Reagents/ConditionsProductKey FeatureReference
NH₂OH·HCl, EtOH, refluxOxime-functionalized pyrrolidoneEnhanced chelation capacity
Hydrazines, acetic acidHydrazide derivativesPrecursors for azole synthesis
  • Mechanism: Nucleophilic attack at the carbonyl group forms imine or hydrazone linkages.

Stability and Side Reactions

  • Thermal Degradation: Prolonged heating above 150°C leads to decarboxylation or pyridine ring decomposition.

  • pH Sensitivity: The ester group is stable in neutral conditions but hydrolyzes rapidly under strongly acidic/basic conditions .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of the pyrrolidine scaffold, including methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate, exhibit promising anticancer activity. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. These compounds were evaluated using MTT assays to determine their efficacy compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests have shown that certain derivatives exhibit selective activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The structure's ability to interact with bacterial targets makes it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A series of 5-oxopyrrolidine derivatives were synthesized and tested for anticancer activity.
    • The results indicated that some compounds exhibited up to 80% inhibition of cell viability in A549 cells after 24 hours of exposure at a concentration of 100 µM .
  • Antimicrobial Evaluation :
    • Compounds were screened against various pathogens, including methicillin-resistant Staphylococcus aureus.
    • Some derivatives demonstrated significant antimicrobial activity, suggesting their potential as new antibiotics .

Mechanism of Action

The mechanism of action for Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The nature of the N-substituent significantly influences physicochemical properties and bioactivity. For example, electron-withdrawing groups (e.g., trifluoromethyl in 5g ) enhance metabolic stability, while bulky substituents like phenylethyl (e.g., ) may improve binding affinity in chiral environments.
  • Synthetic Efficiency: Yields vary with substituent complexity. The 4-(phenylamino)phenyl derivative (37) achieves 72% yield via esterification , whereas the trifluoromethyl analog (5g) requires lower temperatures (50°C) for optimal synthesis .

Spectroscopic and Analytical Data

Table 2: NMR and HRMS Data for Selected Compounds

Compound ID $^1$H NMR (δ, ppm) $^{13}$C NMR (δ, ppm) HRMS ([M+H]$^+$) Reference
37 Not explicitly reported in evidence 172.9 (C=O), 134.9 (aromatic), 52.7 (OCH$_3$) Not provided
5g 3.69 (s, 3H, OCH$_3$), 3.01 (dd, $J = 17.2, 9.5$ Hz, 1H) 172.9, 159.8 (d, $J = 245.0$ Hz, CF$3$), 52.7 (OCH$3$) 409.0619 (calc)
11e 3.27 (ddd, $J = 9.5, 7.3, 5.8$ Hz, 1H), 2.85 (dd, $J = 17.2, 7.3$ Hz, 1H) 172.2 (C=O), 141.0 (aromatic), 45.7 (CH$_2$) 409.0619 (found)

Key Observations :

  • The methyl ester group consistently resonates near δ 3.69 ppm in $^1$H NMR and δ 52–53 ppm in $^{13}$C NMR across analogs .
  • Electron-deficient aromatic substituents (e.g., CF$_3$ in 5g ) deshield adjacent carbons, as seen in the $^{13}$C NMR signal at δ 159.8 ppm .

Table 3: Reported Bioactivities of Pyrrolidone Derivatives

Compound ID Antioxidant Activity (IC$_{50}$, µM) Anticancer Activity (IC$_{50}$, µM) Model System Reference
37 Not tested 12.5–25.0 (MCF-7, HeLa) 2D/3D cell cultures
39 45.2 (DPPH assay) 8.9 (HCT-116) Spheroid models
3 (trimethoxyphenyl analog) N/A 6.2–9.8 (A549, HepG2) Colony formation assay

Key Observations :

  • The hydrazide derivative (39 ) exhibits superior antioxidant and anticancer activity compared to its ester precursor (37 ), likely due to enhanced hydrogen-bonding capacity from the hydrazide moiety .
  • The 3,4,5-trimethoxyphenyl analog (3 ) shows potent anticancer activity, attributed to improved membrane permeability from methoxy groups .

Biological Activity

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate, a compound with the molecular formula C12H14N2O3C_{12}H_{14}N_{2}O_{3} and a molecular weight of approximately 234.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 842958-29-6
  • Molecular Structure : The compound features a pyrrolidine ring with a ketone and carboxylate functional group, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine derivatives have been evaluated for their anticancer potential. In vitro studies suggest that these compounds can inhibit the proliferation of cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). For example, modifications to the structure have led to enhanced antiproliferative activities, with some derivatives showing IC50 values below 100 µM in various assays .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with cancer cell growth.
  • Receptor Modulation : Its structural features allow it to bind to receptors involved in cell signaling, potentially altering cellular responses.

Case Studies

StudyFindingsReference
Umesha et al. (2009)Identified antimicrobial activity against multiple pathogens
Krogsgaard-Larsen et al. (2015)Investigated structure-activity relationships leading to effective receptor antagonism
MDPI Research (2023)Demonstrated anticancer efficacy in Caco-2 cells with specific structural modifications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling pyridin-3-ylmethylamine with a pyrrolidone precursor. For example, analogous compounds (e.g., methyl 5-oxo-1-(4-substituted-phenyl)pyrrolidine-3-carboxylates) are synthesized via esterification of carboxylic acid intermediates using methanol and sulfuric acid under reflux (72% yield, 24 hours) . Optimization includes monitoring reaction progress via TLC, adjusting pH during workup to isolate the ester, and using column chromatography for purification.

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Employ a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, in similar pyrrolidine derivatives, diagnostic NMR signals include:

  • ¹H NMR : Resonances for the pyridinylmethyl group (~δ 4.0–4.5 ppm for –CH₂–) and ester methyl (~δ 3.6–3.8 ppm) .
  • ¹³C NMR : Carbonyl signals for the lactam (δ ~170–175 ppm) and ester (δ ~165–170 ppm) .
  • HRMS : Confirm molecular ion peaks with <2 ppm error .

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

  • Methodology : Use SHELXL for small-molecule refinement and ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks. These programs are robust for handling high-resolution data and generating publication-quality diagrams .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring be performed to understand its bioactive conformation?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For five-membered rings, calculate puckering amplitude (q) and phase angle (φ) from crystallographic coordinates . Software like Mercury (CCDC) can automate these calculations using XYZ atomic positions from X-ray data.

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallization studies?

  • Methodology : Use graph set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., chains, rings). For example, if competing H-bond motifs (e.g., R₂²(8) vs. C(6)) are observed, compare their thermodynamic stability via lattice energy calculations (e.g., CrystalExplorer) .

Q. How does the pyridinylmethyl substituent influence intermolecular interactions in solid-state packing?

  • Methodology : Analyze X-ray data for π-π stacking (pyridine ring interactions) and C–H···O/N contacts. For example, in ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate hydrate, the phenyl group engages in offset π-stacking (3.8–4.2 Å), while ester carbonyls form C–H···O bonds with adjacent molecules .

Q. What in vitro assays are appropriate for evaluating bioactivity, given the compound’s structural features?

  • Methodology : Prioritize assays based on functional groups:

  • Antioxidant activity : DPPH/ABTS radical scavenging (relevant for lactam and heteroaromatic moieties) .
  • Enzyme inhibition : Molecular docking (e.g., AutoDock Vina) to predict binding to targets like PI3Kα or PYCR1, given the compound’s similarity to pyrrolidine-based inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.